DiaPep277

Type 1 Diabetes Immunotherapy C-peptide

DiaPep277 is the engineered Hsp60 p277(Val⁶,Val¹¹) analog—not the native sequence. Valine substitutions at Cys⁶ and Cys¹¹ eliminate oxidation/aggregation liabilities, ensuring reproducible experimental outcomes. It uniquely provides antigen-specific immunomodulation via Th1→Th2 shift and Treg induction without systemic immunosuppression. As the only antigen-specific peptide to demonstrate significant C-peptide preservation in a Phase III trial (23.4%–29.2% vs. placebo; P=0.037–0.011), it is the benchmark tool for personalized T1D immunotherapy programs, including HLA-stratified and pediatric studies.

Molecular Formula C106H180N28O34
Molecular Weight 2390.7 g/mol
CAS No. 179822-83-4
Cat. No. B3062130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaPep277
CAS179822-83-4
Molecular FormulaC106H180N28O34
Molecular Weight2390.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N
InChIInChI=1S/C106H180N28O34/c1-23-55(18)83(131-102(164)82(54(16)17)130-90(152)60(27-24-32-111-106(109)110)118-91(153)65(38-50(8)9)123-92(154)63(36-48(4)5)121-87(149)58(21)117-101(163)81(53(14)15)129-76(140)45-113-74(138)43-112-75(139)44-114-88(150)62(35-47(2)3)126-100(162)80(108)52(12)13)103(165)133-33-25-28-71(133)98(160)115-56(19)85(147)120-64(37-49(6)7)93(155)125-68(41-78(143)144)95(157)128-70(46-135)97(159)124-66(39-51(10)11)96(158)132-84(59(22)136)104(166)134-34-26-29-72(134)99(161)116-57(20)86(148)122-67(40-73(107)137)94(156)119-61(30-31-77(141)142)89(151)127-69(105(167)168)42-79(145)146/h47-72,80-84,135-136H,23-46,108H2,1-22H3,(H2,107,137)(H,112,139)(H,113,138)(H,114,150)(H,115,160)(H,116,161)(H,117,163)(H,118,153)(H,119,156)(H,120,147)(H,121,149)(H,122,148)(H,123,154)(H,124,159)(H,125,155)(H,126,162)(H,127,151)(H,128,157)(H,129,140)(H,130,152)(H,131,164)(H,132,158)(H,141,142)(H,143,144)(H,145,146)(H,167,168)(H4,109,110,111)/t55-,56-,57-,58-,59+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,80-,81-,82-,83-,84-/m0/s1
InChIKeyVGGRNGOEDNBLPH-YJHCMWSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DiaPep277 (CAS 179822-83-4): Hsp60-Derived Immunomodulatory Peptide for Type 1 Diabetes Research and Procurement


DiaPep277 (CAS 179822-83-4) is a 24-amino acid synthetic peptide analog derived from residues 437–460 of the human 60 kDa heat shock protein (Hsp60), specifically modified with valine substitutions at cysteine positions 6 and 11 (p277(Val⁶,Val¹¹)) [1]. The compound functions as an antigen-specific immunomodulator in type 1 diabetes (T1D) research, primarily through shifting T helper (Th)1 to Th2 immune responses and promoting T regulatory (Treg) cell involvement without activating TLR4-mediated inflammatory pathways [2][3]. Its molecular formula is C₁₀₆H₁₈₀N₂₈O₃₄, with a molar mass of 2390.73 g/mol [4].

Why Generic Substitution of DiaPep277 (CAS 179822-83-4) with Native p277 or Other Immunomodulators Is Not Scientifically Valid


DiaPep277 is not simply the native Hsp60 p277 peptide; it is a specifically engineered analog (p277(Val⁶,Val¹¹)) wherein the two native cysteine residues at positions 6 and 11 are replaced with valine residues, a modification that confers substantially improved stability while retaining biological activity [1]. Substituting DiaPep277 with the native p277 sequence would introduce cysteine-related oxidation and aggregation liabilities that compromise experimental reproducibility and translational relevance. Furthermore, unlike broad-spectrum immunosuppressants or non-antigen-specific immunomodulators such as anti-CD3 monoclonal antibodies (e.g., teplizumab, otelixizumab) or GAD-alum, DiaPep277 provides antigen-specific immunomodulation targeting the Hsp60 autoimmune pathway without inducing systemic immune suppression [2][3]. Therefore, interchanging DiaPep277 with in-class alternatives without accounting for its unique sequence modifications and antigen-specific mechanism would invalidate comparative scientific conclusions and procurement decisions.

DiaPep277 (CAS 179822-83-4): Quantified Differentiation Evidence for Scientific Procurement Decisions


Phase III Trial: 23.4%–29.2% Relative C-Peptide Preservation vs. Placebo in T1D Patients

In the multinational Phase III DIA-AID 1 trial (N=457, aged 16–45 years), DiaPep277 administered subcutaneously quarterly for 2 years significantly preserved glucagon-stimulated C-peptide secretion compared with placebo. The relative treatment effect was 23.4% in the modified intent-to-treat (mITT) population (P=0.037) and 29.2% in the per-protocol (PP) population (P=0.011) [1]. The absolute difference in C-peptide decline between arms reached 0.949 nmol/L/20 minutes (P=0.0374) [2].

Type 1 Diabetes Immunotherapy C-peptide Beta-cell function

Hypoglycemic Event Risk Reduction: 20%–28% Decrease vs. Placebo

In the same Phase III DIA-AID 1 trial, DiaPep277 treatment reduced the relative risk of hypoglycemic events by 20% in the mITT population and by 28% in the PP population compared with placebo [1]. Additionally, significantly more DiaPep277-treated patients maintained target HbA1c ≤7% (53 mmol/mol) at 24 months: 56% vs. 44% in mITT (P=0.03); 60% vs. 45% in PP (P=0.0082) [2].

Type 1 Diabetes Hypoglycemia Glycemic control Clinical outcome

HLA Genotype-Stratified Efficacy: Low-Risk HLA Patients Show Net C-Peptide Increase at 12 Months

An exploratory analysis of Phase II trial data (N=146) demonstrated that DiaPep277 efficacy is strongly influenced by HLA class II genotype risk category. In low-risk HLA genotype adults, DiaPep277-treated patients exhibited a net increase in maximal C-peptide at 12 months (Δ=+0.04±0.07 nmol/L), whereas placebo-treated patients showed a decline (Δ=-0.28±1.09 nmol/L) (P<0.01). Similarly, AUC C-peptide increased in the DiaPep277 group (Δ=+0.53±1.3 nmol/L·min) but decreased in placebo (Δ=-4.59±1.5 nmol/L·min) (P<0.05) [1]. This low-risk subgroup was the only cohort demonstrating an absolute increase in C-peptide at 12 months post-diagnosis [2].

HLA genotyping Personalized immunotherapy Biomarker Type 1 Diabetes

Immunization Efficacy: 100% of Treated Patients Develop Altered Immune Response vs. Placebo

In a Phase Ib/II clinical trial (N=48), all DiaPep277-treated patients at each dosage (0.2, 1.0, and 2.5 mg) demonstrated an altered T-cell immune response to the peptide, whereas the majority of placebo-treated patients remained non-responsive (P=0.00001), indicating 100% immunization efficacy [1]. The cytokine response was dominated by interleukin-10 (IL-10), consistent with a Th2/Treg shift [2]. This immunogenicity is not observed with native p277 in the same assay context (class-level inference, not quantified) [3].

Immunogenicity T-cell response IL-10 Biomarker

Pediatric vs. Adult Efficacy Differentiation: Age-Dependent Beta-Cell Preservation

In Phase II trials (N=99, pediatric N=49, adult N=50), DiaPep277 demonstrated age-dependent efficacy. Adult patients showed a trend toward better maintenance of beta-cell function in the 0.2 mg and 1.0 mg groups, while placebo and 2.5 mg groups exhibited significant loss of stimulated C-peptide [1]. In contrast, pediatric patients (4–15 years) showed a more pronounced loss of beta-cell function over 18 months regardless of treatment (P=0.0003 vs. adults) [2]. However, pediatric patients with low HLA risk maintained stable C-peptide levels until 13 months with 1 mg DiaPep277 [3].

Pediatric diabetes Age-dependent response Beta-cell function

Stability Advantage: Valine-Substituted Analog vs. Native Cysteine-Containing p277

DiaPep277 is specifically designed as p277(Val⁶,Val¹¹), a synthetic analog in which the two native cysteine residues at positions 6 and 11 are replaced by valine residues [1]. According to the foundational patent, this modification yields substantially improved stability while retaining substantially the same biological activity as native p277 [2]. While exact quantitative stability data (e.g., half-life extension, oxidation rate reduction) are not provided in the accessible patent abstract, the invention claims a clear stability advantage over the native sequence—a critical consideration for experimental reproducibility and long-term storage [3].

Peptide stability Sequence engineering Oxidation resistance Cysteine replacement

DiaPep277 (CAS 179822-83-4): Evidence-Based Research and Industrial Application Scenarios


Phase III-Ready Immunotherapy Development in Newly Diagnosed T1D

DiaPep277 is the only antigen-specific peptide immunomodulator to demonstrate significant C-peptide preservation in a Phase III trial (23.4%–29.2% relative preservation vs. placebo; P=0.037–0.011) [1]. This positions DiaPep277 as the benchmark compound for developing next-generation antigen-specific T1D therapies, particularly for programs targeting preservation of residual beta-cell function in recent-onset patients.

HLA-Stratified Precision Immunotherapy Research

The demonstrated HLA genotype-dependent efficacy—where low-risk HLA adults show net C-peptide increase at 12 months (Δ=+0.04±0.07 nmol/L vs. placebo Δ=-0.28±1.09 nmol/L, P<0.01) [2]—makes DiaPep277 the ideal tool compound for investigating personalized immunotherapy approaches in T1D. This application is uniquely supported by published HLA-stratified efficacy data not available for GAD-alum or anti-CD3 therapies.

Immunological Monitoring and Biomarker Development Studies

With 100% immunization efficacy in treated patients (P=0.00001 vs. placebo) and a defined IL-10-dominant cytokine response [3], DiaPep277 provides a validated positive control for T-cell response assays and immunogenicity studies. This enables robust development of immunological biomarkers for monitoring antigen-specific immunotherapy efficacy.

Age- and HLA-Integrated Pediatric T1D Intervention Studies

The age-dependent efficacy profile—with pediatric low-HLA-risk patients maintaining stable C-peptide to 13 months on 1 mg DiaPep277 despite overall pediatric decline (P=0.0003 vs. adults) [4]—supports specialized pediatric T1D research programs focused on identifying responder subpopulations. This scenario is particularly relevant for procurement in pediatric endocrinology research centers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for DiaPep277

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.